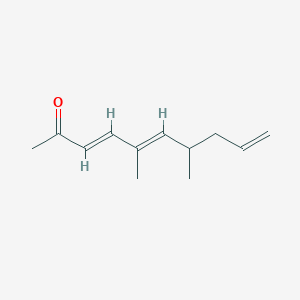
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
作用機序
The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
生化学的および生理学的効果
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.
実験室実験の利点と制限
One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one.
将来の方向性
There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one and its potential interactions with other drugs. Finally, studies investigating the effects of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one on cognitive function and neurodegenerative diseases may also be of interest.
合成法
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one in high yields and purity.
科学的研究の応用
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.
特性
CAS番号 |
111317-19-2 |
|---|---|
製品名 |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+ |
InChIキー |
IXZWQDWXMZBAEO-MFDVASPDSA-N |
異性体SMILES |
CC(CC=C)/C=C(\C)/C=C/C(=O)C |
SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
正規SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



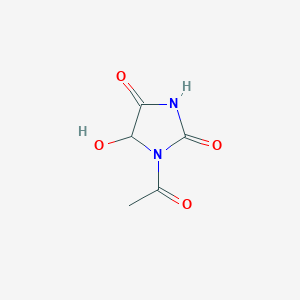
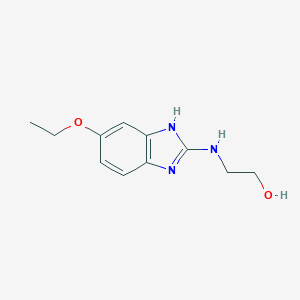
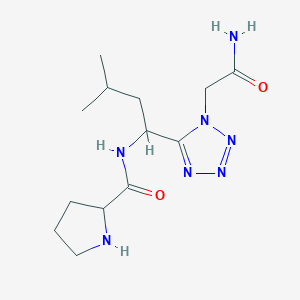
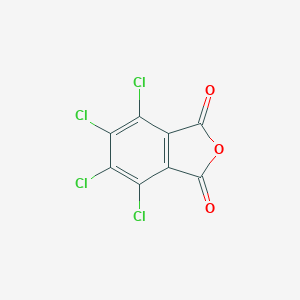
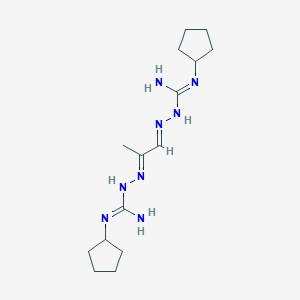
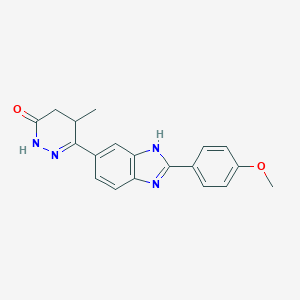

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
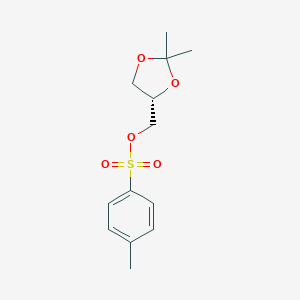

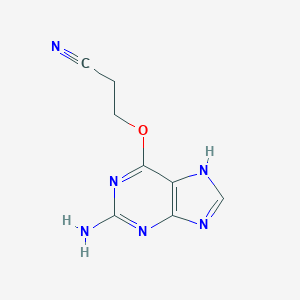

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
